
4-Deoxycohumulone
Übersicht
Beschreibung
Deoxycohumulone is a 2-acyl-4,6-diprenylphloroglucinol in which the acyl group is specified as isobutyryl. It has a role as an agrochemical and an insecticide.
Wissenschaftliche Forschungsanwendungen
Larvicidal Activity Against Mosquitoes
4-Deoxycohumulone has been evaluated for its potential as a larvicidal agent against the Culex pipiens mosquito species. Research has demonstrated that 4-Deoxycohumulone exhibits significant larvicidal activity, with potency highlighted by specific lethal concentration values. The structure-activity relationship studies suggest that the presence of free hydroxyl groups is essential for this larvicidal effect. The addition of synergists such as piperonyl butoxide can enhance its efficacy, indicating a potential application in mosquito control strategies to mitigate disease transmission (Mitsopoulou et al., 2014).
Biomimetic Synthesis of Polyprenylated Acylphloroglucinols
4-Deoxycohumulone serves as a key precursor in the biomimetic synthesis of type A polyprenylated acylphloroglucinols (PPAPs), which are a class of natural products with various bioactivities. The synthesis involves a C-alkylation-cation cyclization reaction sequence, leveraging the structural features of 4-Deoxycohumulone to construct the complex bicyclic framework characteristic of type A PPAPs. This approach underscores the utility of 4-Deoxycohumulone in facilitating the synthesis of biologically significant compounds, which could have implications in drug discovery and development (Couladouros et al., 2009).
Exploration of Structural Characteristics for Enhanced Larvicidal Potency
Further research into the structural characteristics of 4-Deoxycohumulone and related compounds has led to the identification of derivatives with improved larvicidal activity against Culex pipiens. By synthesizing and evaluating a range of analogues, researchers have delineated the structural features that contribute to enhanced potency, providing insights that could guide the development of more effective mosquito control agents. This line of inquiry not only expands the understanding of 4-Deoxycohumulone's biological activity but also opens avenues for the creation of novel larvicidal compounds with potential environmental and public health benefits (Makri et al., 2022).
Eigenschaften
CAS-Nummer |
5880-42-2 |
|---|---|
Produktname |
4-Deoxycohumulone |
Molekularformel |
C20H28O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H28O4/c1-11(2)7-9-14-18(22)15(10-8-12(3)4)20(24)16(19(14)23)17(21)13(5)6/h7-8,13,22-24H,9-10H2,1-6H3 |
InChI-Schlüssel |
KKFIZYKKQLWBKH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |
Kanonische SMILES |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |
melting_point |
88-89°C |
Physikalische Beschreibung |
Solid |
Synonyme |
deoxycohumulone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

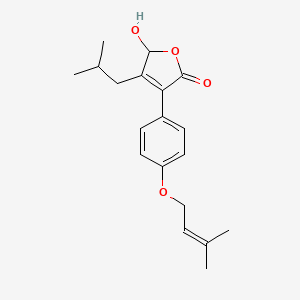

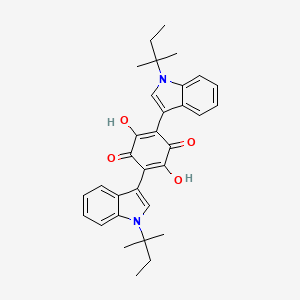
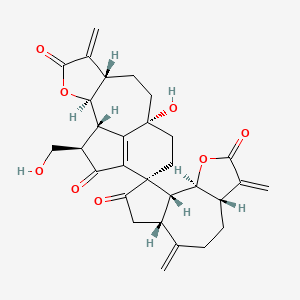
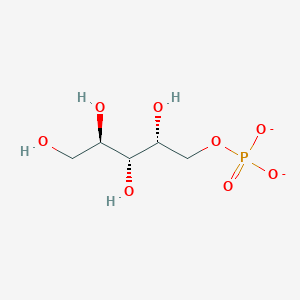
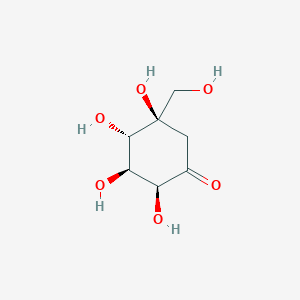

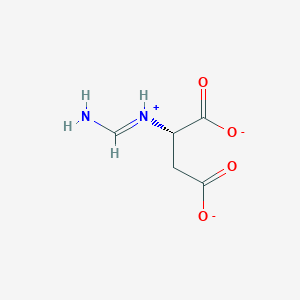
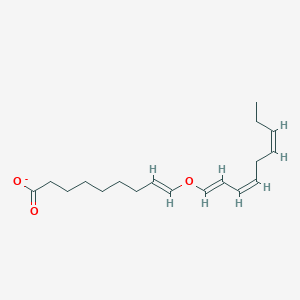
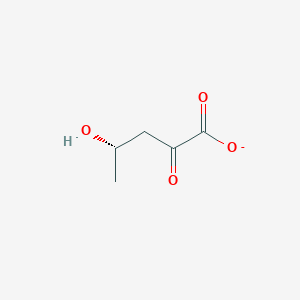
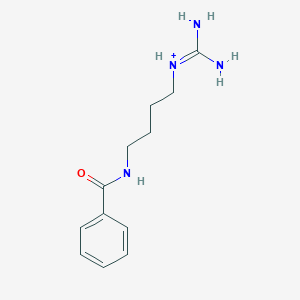

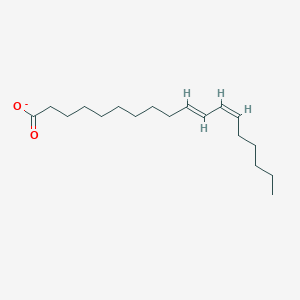
![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1265105.png)